An In-depth Technical Guide to Substituted Pyridinemethanols: A Case Study of 6-(3-Methoxyphenyl)-3-pyridinemethanol
An In-depth Technical Guide to Substituted Pyridinemethanols: A Case Study of 6-(3-Methoxyphenyl)-3-pyridinemethanol
Executive Summary
The pyridinemethanol scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents due to its favorable physicochemical properties and versatile reactivity. This guide provides a comprehensive technical overview of this important chemical class, centered around the specific, yet less-documented, derivative: 6-(3-Methoxyphenyl)-3-pyridinemethanol. While direct empirical data for this compound is sparse, this document synthesizes information from closely related analogs and foundational chemical principles to provide a robust framework for researchers, scientists, and drug development professionals. We will explore the compound's structural attributes, predict its physicochemical properties, detail robust synthetic strategies, and discuss its potential biological activities by drawing parallels with well-characterized pyridinemethanol derivatives. This guide serves as both a reference for 6-(3-Methoxyphenyl)-3-pyridinemethanol and a methodological template for investigating similarly novel compounds.
The Pyridinemethanol Scaffold: A Privileged Structure in Drug Discovery
The pyridine ring is a bioisostere of benzene, but its nitrogen atom introduces critical functionality. It can act as a hydrogen bond acceptor, a basic center for salt formation to improve solubility, and a point for metabolic transformations. When substituted with a hydroxymethyl (-CH₂OH) group, as in the pyridinemethanol scaffold, the molecule gains a reactive handle for further chemical modification and a potent hydrogen bond donor/acceptor site, crucial for molecular recognition at biological targets. This combination of features makes pyridinemethanol derivatives highly valuable as intermediates and core structures in the synthesis of drugs targeting a wide range of conditions, from cardiovascular disease to cancer.
Chemical Identity and Properties of 6-(3-Methoxyphenyl)-3-pyridinemethanol
Chemical Structure and Identifiers
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IUPAC Name: [6-(3-Methoxyphenyl)pyridin-3-yl]methanol
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CAS Number: 887974-48-3
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Molecular Formula: C₁₃H₁₃NO₂
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Molecular Weight: 215.25 g/mol
The structure consists of a central pyridine ring substituted at the 3-position with a hydroxymethyl group and at the 6-position with a 3-methoxyphenyl group. This arrangement makes the molecule asymmetric and imparts specific electronic and steric properties that influence its chemical reactivity and biological interactions.
Physicochemical Properties
While extensive experimental data for 6-(3-Methoxyphenyl)-3-pyridinemethanol is not publicly available, its properties can be predicted based on its structure and comparison with closely related analogs like [6-(4-methoxyphenyl)pyridin-3-yl]methanol.
| Property | Predicted Value | Reference / Basis |
| Monoisotopic Mass | 215.0946 g/mol | Calculated |
| XlogP | ~1.6 - 2.0 | Prediction based on analogs |
| Hydrogen Bond Donors | 1 | From -OH group |
| Hydrogen Bond Acceptors | 3 | From Pyridine N, -OH, and -OCH₃ |
| Rotatable Bond Count | 3 | C-C, C-O, and Ar-Ar bonds |
| Topological Polar Surface Area (TPSA) | 52.5 Ų | Calculated |
| Physical Form | Likely a solid at room temperature | Inferred from similar structures |
These values are predictive and require experimental verification.
General Synthesis Strategy: A Modular Approach
A robust and versatile method for synthesizing 6-aryl-3-pyridinemethanol derivatives involves a palladium-catalyzed cross-coupling reaction, followed by a selective reduction. This approach offers high yields and allows for modular assembly, where different aryl groups can be easily introduced.
Experimental Protocol: Suzuki Coupling and Reduction
This protocol describes a representative two-step synthesis applicable for producing 6-(3-Methoxyphenyl)-3-pyridinemethanol.
Step 1: Suzuki-Miyaura Cross-Coupling
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Objective: To form the C-C bond between the pyridine ring and the methoxyphenyl moiety.
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Procedure:
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To a dry, nitrogen-purged reaction vessel, add methyl 6-chloronicotinate (1.0 equiv), 3-methoxyphenylboronic acid (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv).
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Add a suitable solvent system, typically a mixture of toluene and ethanol, followed by an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) (3.0 equiv).
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Rationale: The base is crucial for activating the boronic acid for transmetalation to the palladium center. The biphasic solvent system facilitates the reaction between organic-soluble and water-soluble components.
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Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
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Upon completion, cool the reaction to room temperature, separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude residue via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield methyl 6-(3-methoxyphenyl)nicotinate.
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Step 2: Ester Reduction
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Objective: To selectively reduce the methyl ester to a primary alcohol.
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Procedure:
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Dissolve the purified methyl 6-(3-methoxyphenyl)nicotinate (1.0 equiv) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or methanol.
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Cool the solution to 0 °C in an ice bath.
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Add a mild reducing agent, such as sodium borohydride (NaBH₄) (2.0-3.0 equiv), portion-wise over 30 minutes.
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Rationale: NaBH₄ is a selective reagent that reduces esters and aldehydes but does not affect the aromatic rings, making it ideal for this transformation. Conducting the reaction at 0 °C helps control the exothermic reaction.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the starting material is consumed (monitored by TLC).
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Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride (NH₄Cl) solution at 0 °C.
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Extract the product with ethyl acetate (3x), combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to yield 6-(3-Methoxyphenyl)-3-pyridinemethanol. Further purification can be achieved by recrystallization or column chromatography if necessary.
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Synthesis Workflow Diagram
Caption: A general two-step workflow for the synthesis of 6-(3-Methoxyphenyl)-3-pyridinemethanol.
Potential Biological Activity and Therapeutic Applications
The biological profile of 6-(3-Methoxyphenyl)-3-pyridinemethanol can be inferred from the activities of its parent scaffold and structurally related molecules.
Vasodilator and Antilipemic Properties
The parent compound, 3-Pyridinemethanol (Nicotinyl Alcohol), is known for its action as a peripheral vasodilator and is used to treat conditions involving poor blood circulation. It is also an alcohol analog of nicotinic acid and shares some of its antilipemic (lipid-lowering) properties. It is plausible that derivatives like 6-(3-Methoxyphenyl)-3-pyridinemethanol could retain or modulate these activities.
Kinase Inhibition
The pyridine ring is a common scaffold in the design of kinase inhibitors for oncology. The nitrogen atom often forms a key hydrogen bond in the hinge region of the ATP-binding pocket. Several patents and research articles describe pyridine-containing molecules as inhibitors of various kinases, including rearranged during transfection (RET) kinase. The 6-aryl substitution can provide additional interactions in the active site, enhancing potency and selectivity. The methoxy group on the phenyl ring can influence orientation and metabolic stability.
Ion Channel Modulation
Recent studies have identified (Pyridin-2-yl)methanol derivatives as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel. TRPV3 is implicated in pain sensation, inflammation, and skin disorders, making it an attractive therapeutic target. The core pyridinemethanol structure is critical for this activity, suggesting that 6-(3-Methoxyphenyl)-3-pyridinemethanol could be a candidate for screening against TRPV and other ion channels.
Predicted Signaling Pathway Involvement
Based on the prevalence of similar structures in oncology research, a plausible mechanism of action for this compound class is the inhibition of a protein kinase pathway, which is fundamental to cell growth and proliferation.
Caption: Predicted mechanism of action via inhibition of an intracellular protein kinase pathway.
Conclusion and Future Directions
6-(3-Methoxyphenyl)-3-pyridinemethanol is a molecule of significant interest, built upon the privileged pyridinemethanol scaffold. While direct experimental data remains limited, this guide has established a strong theoretical foundation for its chemical properties, synthesis, and potential biological activities by leveraging data from analogous compounds. Its structure suggests potential as a vasodilator, a kinase inhibitor, or an ion channel modulator.
Future research should focus on the empirical validation of these predictions. The robust synthetic route outlined herein provides a clear path to obtaining the compound for further study. Subsequent investigations should include:
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Full spectroscopic characterization (NMR, IR, MS).
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Determination of physicochemical properties (solubility, melting point, pKa).
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Screening against a panel of protein kinases and ion channels to identify primary biological targets.
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In vitro cell-based assays to evaluate its effects on cell proliferation, signaling, and cytotoxicity in relevant disease models.
This systematic approach will elucidate the true therapeutic potential of 6-(3-Methoxyphenyl)-3-pyridinemethanol and contribute to the broader understanding of this important class of molecules in drug discovery.
References
- Formulations of 6-(2-hydroxy-2-methylpropxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl) - Google Patents. (n.d.). Google Patents.
- 6-methoxy-3,4-dihydro-1h-isoquinoline compounds useful in the treatment of diabetes - Google Patents. (n.d.). Google Patents.
- Howson, W., Kitteringham, J., Mistry, J., Mitchell, M. B., Novelli, R., Slater, R. A., & Swayne, G. T. (1988). Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl
